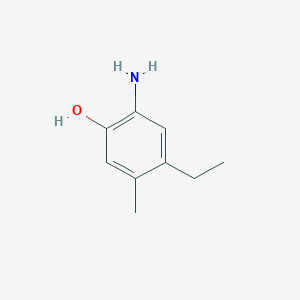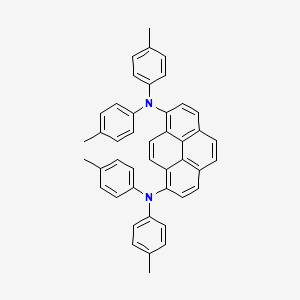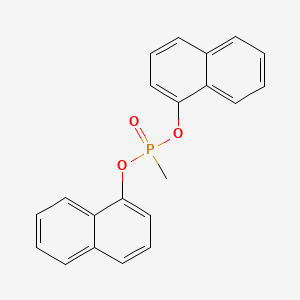
Dinaphthalen-1-yl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dinaphthalen-1-yl methylphosphonate is an organophosphorus compound characterized by the presence of two naphthalene rings attached to a methylphosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dinaphthalen-1-yl methylphosphonate typically involves the reaction of naphthalene derivatives with methylphosphonic dichloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The process can be summarized as follows:
Reactants: Naphthalene derivative, methylphosphonic dichloride, triethylamine.
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, at a temperature range of 0-25°C.
Procedure: The naphthalene derivative is added to a solution of methylphosphonic dichloride in an appropriate solvent (e.g., dichloromethane). Triethylamine is then added dropwise to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: Dinaphthalen-1-yl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylphosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; conditions: acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvents, low temperatures.
Substitution: Various nucleophiles (e.g., amines, alcohols); conditions: solvent choice depends on the nucleophile, typically room temperature to reflux.
Major Products:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphonates.
Scientific Research Applications
Dinaphthalen-1-yl methylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dinaphthalen-1-yl methylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. In biological systems, it may also interact with cellular membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Dinaphthalen-1-yl methylphosphonate can be compared with other similar compounds, such as:
Diisopropyl methylphosphonate: Used as a flame retardant and plasticizer, but with different structural properties and applications.
Methylphosphonate: A simpler compound used in microbial studies and methane formation research.
Phosphinates: Similar in structure but with different functional groups, leading to varied applications in biology and industry.
Uniqueness: this compound stands out due to its dual naphthalene rings, which confer unique electronic and steric properties. These properties make it particularly useful in applications requiring high thermal stability and specific molecular interactions.
Properties
CAS No. |
173313-35-4 |
|---|---|
Molecular Formula |
C21H17O3P |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
1-[methyl(naphthalen-1-yloxy)phosphoryl]oxynaphthalene |
InChI |
InChI=1S/C21H17O3P/c1-25(22,23-20-14-6-10-16-8-2-4-12-18(16)20)24-21-15-7-11-17-9-3-5-13-19(17)21/h2-15H,1H3 |
InChI Key |
BDHGNMFWLBZXEM-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OC1=CC=CC2=CC=CC=C21)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


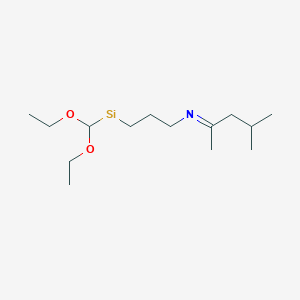

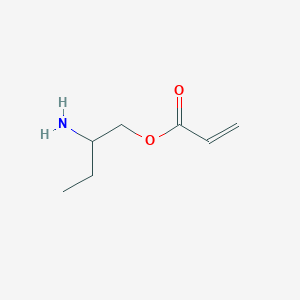
![2-[(3-Nitrophenyl)methyl]aniline](/img/structure/B12550564.png)
![3-[N-(2,3-dihydroxypropyl)-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12550568.png)
![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)
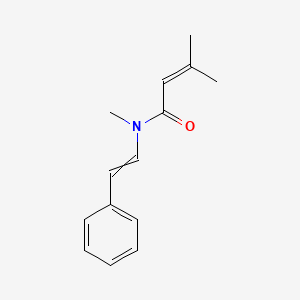
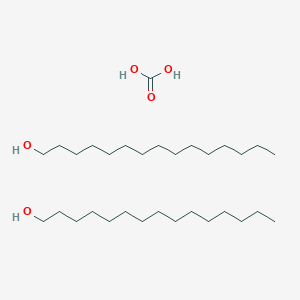
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
